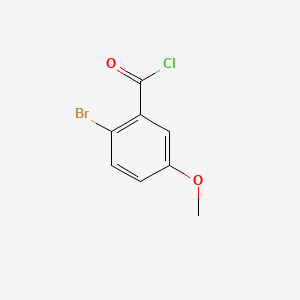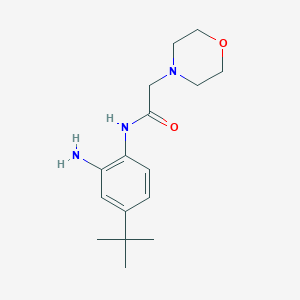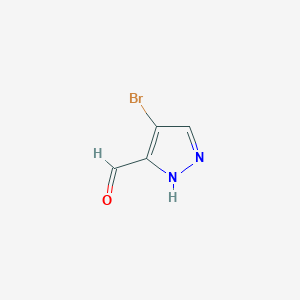
2-Bromo-1-(4-isobutylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-isobutylphenyl)propan-1-one is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of propiophenone and is characterized by the presence of a bromine atom at the alpha position of the carbonyl group and an isobutyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one typically involves the bromination of 1-(4-isobutylphenyl)propan-1-one. One common method is the reaction of 1-(4-isobutylphenyl)propan-1-one with bromine in the presence of a catalyst such as copper(II) bromide in chloroform or ethyl acetate. The reaction is usually carried out under heating conditions for a few hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-isobutylphenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, usually in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction: Formation of 1-(4-isobutylphenyl)propan-1-ol.
Oxidation: Formation of 1-(4-isobutylphenyl)propanoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-isobutylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-isobutylphenyl)propan-1-one depends on its specific application
Molecular Targets: The bromine atom and carbonyl group can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, or signal transduction, depending on its specific interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(4-isobutylphenyl)propan-1-one can be compared with other brominated derivatives of propiophenone:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an isobutyl group, which may affect its reactivity and biological activity.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains additional methyl groups on the phenyl ring, potentially altering its chemical properties and applications.
3-Bromo-1-(4-bromophenyl)propan-1-one: Has an additional bromine atom on the phenyl ring, which may enhance its reactivity in certain chemical reactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Eigenschaften
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGMFVCPJFHTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

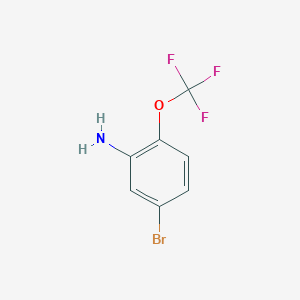
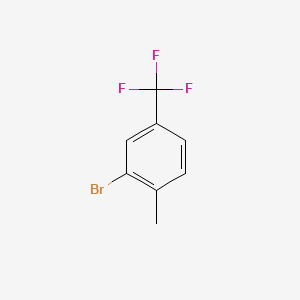

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
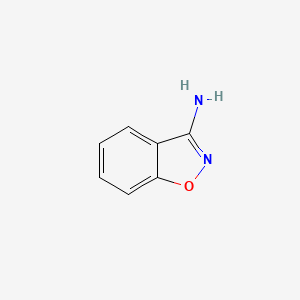
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)
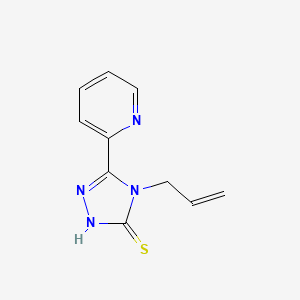
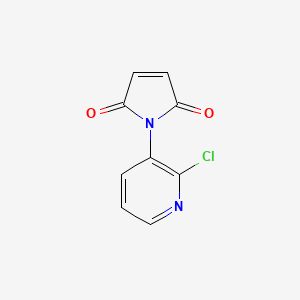
![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
